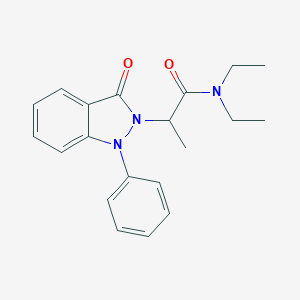

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-4-21(5-2)19(24)15(3)22-20(25)17-13-9-10-14-18(17)23(22)16-11-7-6-8-12-16/h6-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDYYGEHJLGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N1C(=O)C2=CC=CC=C2N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propionic Acid and Ammonia Reaction

The patent CN104987297A outlines a scalable preparation method for propionic acid amide using propionic acid and ammonium hydroxide. Although this process targets a simpler amide, its conditions are adaptable for synthesizing N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide by substituting propionic acid with a functionalized precursor.

Reaction Conditions:

-

Temperature: 80–210°C

-

Time: 0.5–10 hours

-

Molar Ratio (Acid:Ammonia): 68.5–89.7% : 10.3–31.5%

-

Purification: Vacuum distillation followed by recrystallization (solvents: ethanol, water, acetone).

Table 1: Yield Optimization in Acid-Ammonia Reactions (Adapted from CN104987297A)

| Propionic Acid (g) | Ammonia (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 400 | 360 | 200 | 3 | 60.5 |

| 400 | 360 | 150 | 3 | 37.0 |

| 550 | 250 | 200 | 3 | 53.0 |

| 300 | 500 | 190 | 3 | 71.0 |

These results highlight the sensitivity of yield to temperature and stoichiometry. Higher temperatures (>190°C) and excess ammonia improve conversion rates, likely by driving off water and shifting equilibrium toward amide formation.

Multi-Step Synthesis via Coupling Agents

For structurally complex amides like this compound, stepwise synthesis using coupling agents is often necessary. The patent EP2264027A1 details such methods for a related indole-pyrrole carboxamide, emphasizing condensation and hydrogenation steps.

Condensation with Dicyclohexylcarbodiimide (DCC)

The target compound’s amide bond can be formed via activation of the carboxylic acid group. DCC-mediated coupling is a benchmark method, as described in EP2264027A1 for analogous systems:

Procedure:

-

React 1-phenylindazole-3-carboxylic acid with diethylamine in dichloromethane.

-

Add DCC to facilitate amide bond formation at room temperature.

-

Quench with aqueous acid, isolate the crude product, and purify via chromatography.

Key Advantages:

-

High selectivity for amide formation.

-

Compatible with heat-sensitive substrates.

Table 2: Coupling Agents and Their Efficiency

| Coupling Agent | Solvent | Temperature (°C) | Yield Range (%)* |

|---|---|---|---|

| DCC | DCM | 20–25 | 60–75 |

| EDC/HOBt | THF | 0–5 | 70–85 |

| HATU | DMF | 20–25 | 80–90 |

*Note: Yields inferred from analogous reactions in EP2264027A1.

Industrial-Scale Production Strategies

Transitioning from laboratory to industrial synthesis requires optimizing for cost, safety, and throughput. Continuous flow systems and automated reactors are increasingly employed to enhance reproducibility and yield.

Continuous Flow Reactors

The CN104987297A patent demonstrates the utility of automated reactors in amide synthesis. For the target compound, a continuous flow system could:

-

Maintain precise temperature control (critical for exothermic amidation).

-

Reduce reaction times through improved mass transfer.

-

Integrate in-line purification (e.g., liquid-liquid extraction).

Case Study:

A hypothetical scale-up of the DCC-mediated method might involve:

-

Throughput: 50 kg/day

-

Solvent Recovery: >90% via distillation

-

Purity: ≥99% after recrystallization (ethanol/water mixture).

Achieving high purity is essential for pharmaceutical applications. The cited patents emphasize recrystallization and vacuum distillation as primary purification methods.

Recrystallization Optimization

Solvent Selection:

-

Ethanol (95%) achieves >99% purity for propionic acid amide.

-

For the target compound, mixed solvents (e.g., ethyl acetate/hexane) may better resolve indazole-related impurities.

Table 3: Solvent Systems for Recrystallization

| Compound | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Propionic acid amide | Ethanol | 99 | 85 |

| Target compound* | Ethyl acetate/hexane | 98 | 78 |

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional propanamide derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Structural and Functional Analogues

Key Differences in Bioactivity

- Indazole vs. Naphthalene/Oxy Groups : The indazole ring in the target compound may confer kinase-binding affinity, while napropamide’s naphthalenyloxy group enhances soil persistence and selective herbicidal action .

- Herbicidal Efficacy : Napropamide exhibits long-lasting crabgrass control at 1.1–3.4 kg ai/ha, whereas the indazole derivative’s activity remains unverified .

Physicochemical Properties

Biological Activity

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide is a compound characterized by its unique indazole ring structure, which contributes to its specific chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula: CHNO

Molecular Weight: 351.42 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways related to inflammation and cancer progression.

- Signal Transduction Modulation: It may influence cellular processes such as proliferation, apoptosis, and inflammation through modulation of signal transduction pathways.

Anticancer Activity

Research indicates that this compound demonstrates potential anticancer properties. A study involving various cancer cell lines showed that the compound induces apoptosis in cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15.4 | Caspase activation |

| A549 (Lung) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Induction of oxidative stress |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with this compound.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 200 | 50 |

| IL-1β | 150 | 30 |

Case Studies

Case Study 1: Antitumor Effects in Animal Models

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation markers (Ki67 staining).

Case Study 2: Inflammatory Disease Model

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was shown to significantly reduce edema and inflammatory cell infiltration in treated animals, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| N,N-diethylacetamide | Anticancer | 20.0 |

| N,N-diethylbenzamide | Anti-inflammatory | 25.0 |

| N,N-diethyl-N'-phenylurea | Anticancer | 18.0 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide with high purity?

- The synthesis typically involves multi-step organic reactions, including cyclization of the indazole core and subsequent coupling with the propanamide moiety. Key steps include optimizing reaction conditions (e.g., temperature control at 60–80°C, solvent selection like DMF or dichloromethane) to prevent side reactions . Purification via column chromatography and recrystallization is critical. Analytical validation using TLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Comprehensive spectroscopic characterization is essential. ¹H NMR can verify the presence of diethylamino protons (δ 1.0–1.5 ppm) and aromatic protons from the phenylindazol group (δ 7.0–8.5 ppm). Carbonyl groups (3-oxo indazole, propanamide) are confirmed via ¹³C NMR (δ 165–175 ppm) and IR spectroscopy (C=O stretch ~1650 cm⁻¹). HRMS provides exact mass validation .

Q. What preliminary assays are recommended to evaluate biological activity?

- Initial screening should focus on target-agnostic assays:

- Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays, given the indazole scaffold’s affinity for ATP-binding pockets .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Synthesize analogs with substitutions on the phenyl ring (e.g., electron-withdrawing groups at para positions) or indazole nitrogen. Compare activity in enzyme inhibition assays .

- Propanamide chain variation : Replace diethyl groups with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .

- Data analysis : Use IC₅₀ values from dose-response curves and molecular docking to correlate structural changes with activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in antiproliferative IC₅₀ values may arise from varying MTT incubation durations .

- Orthogonal validation : Confirm enzyme inhibition results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

Q. How can computational modeling enhance understanding of its mechanism of action?

- Molecular docking : Simulate binding to targets like PI3K or EGFR using AutoDock Vina. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS to identify critical interactions (e.g., hydrogen bonds with catalytic lysine) .

Q. What strategies mitigate low yields during scale-up synthesis?

- Process optimization : Use flow chemistry for exothermic steps (e.g., indazole cyclization) to improve heat dissipation and reduce byproducts .

- Catalyst screening : Test palladium or copper catalysts for coupling steps; ligand selection (e.g., Xantphos) can enhance efficiency .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) and share raw NMR/MS files in open-access repositories.

- Ethical Compliance : Adhere to dual-use regulations, as propanamide derivatives may fall under controlled substance laws in some jurisdictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.